2,4-Dinitro-5-[(propan-2-yl)oxy]phenol
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Overview
Description
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is an organic compound with the molecular formula C9H10N2O6. This compound is a derivative of phenol, characterized by the presence of two nitro groups and an isopropyl ether group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol typically involves the nitration of phenol derivatives. The process begins with the nitration of phenol to form 2,4-dinitrophenol. This intermediate is then subjected to etherification using isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-5-[(propan-2-yl)oxy]phenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with specific enzymes or proteins, inhibiting their function and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: A closely related compound with similar chemical properties but lacks the isopropyl ether group.
2,4,6-Trinitrophenol (Picric Acid): Another nitrophenol derivative with three nitro groups, known for its explosive properties.
4-Nitrophenol: A simpler nitrophenol with only one nitro group.
Uniqueness
2,4-Dinitro-5-[(propan-2-yl)oxy]phenol is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties
Properties
CAS No. |
185038-32-8 |
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Molecular Formula |
C9H10N2O6 |
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2,4-dinitro-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H10N2O6/c1-5(2)17-9-4-8(12)6(10(13)14)3-7(9)11(15)16/h3-5,12H,1-2H3 |
InChI Key |
HHXVNQZYIHJTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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